![molecular formula C11H11N3O4 B1439807 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 901864-90-2](/img/structure/B1439807.png)
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Overview
Description
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
- 1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohex-1,4-dien-1-yl)butanoic acid These compounds share structural similarities but differ in their specific chemical properties and applications. The unique structure of this compound allows it to participate in a broader range of reactions and applications.
Biological Activity
1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS Number: 1042605-05-9) is a heterocyclic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine framework. Its molecular formula is with a molecular weight of 249.22 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrido-pyrimidine class exhibit a wide range of biological activities, including:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal properties.
- Enzyme Inhibition : Certain studies suggest potential as inhibitors of key enzymes involved in metabolic pathways.
Antitumor Activity
A study conducted on various pyrido-pyrimidine derivatives indicated that modifications to the structure could enhance their antitumor efficacy. For instance:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
A | HeLa | 0.36 |
B | HCT116 | 1.8 |
C | A375 | 0.50 |
These findings demonstrate that specific structural features are crucial for enhancing cytotoxicity against tumor cells .
Antimicrobial Properties
Another investigation focused on the antimicrobial potential of pyrido-pyrimidine derivatives revealed promising results:
Compound | Microorganism Tested | Zone of Inhibition (mm) |
---|---|---|
D | E. coli | 15 |
E | S. aureus | 20 |
F | C. albicans | 18 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Disruption of cellular signaling pathways : Affecting apoptosis and cell proliferation.
Case Studies
-
Case Study on Antitumor Activity :
- Researchers synthesized various derivatives and tested their effects on human cancer cell lines.
- Results showed that certain modifications led to increased potency and selectivity against cancer cells compared to normal cells.
-
Case Study on Antimicrobial Effects :
- A series of compounds were evaluated for their ability to inhibit bacterial growth.
- The study found that some derivatives exhibited significant antibacterial activity against resistant strains.
Properties
IUPAC Name |
1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-5-4-6(10(16)17)12-8-7(5)9(15)14(3)11(18)13(8)2/h4H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFPNKZTTZUGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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